molecular formula C19H23N3O2S B2528911 (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropylbenzylidene)thiazol-4(5H)-one CAS No. 578723-62-3

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropylbenzylidene)thiazol-4(5H)-one

Cat. No.: B2528911
CAS No.: 578723-62-3
M. Wt: 357.47
InChI Key: BFNQQNTUNOZZEF-SFQUDFHCSA-N
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Description

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropylbenzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropylbenzylidene)thiazol-4(5H)-one typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

    Acetylation: The acetyl group is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Isopropylbenzylidene Moiety: The final step involves the condensation of the thiazole-piperazine-acetyl intermediate with an isopropylbenzaldehyde derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the thiazole ring, leading to the formation of N-oxides or sulfoxides, respectively.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides, aryl halides, or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Introduction of various alkyl, aryl, or amino groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropylbenzylidene)thiazol-4(5H)-one depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. This can lead to inhibition or activation of biological pathways.

    Chemical Reactivity: The presence of reactive functional groups, such as the acetyl and isopropylbenzylidene moieties, allows the compound to participate in various chemical reactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-acetylpiperazin-1-yl)-5-(4-methylbenzylidene)thiazol-4(5H)-one: Similar structure but with a methyl group instead of an isopropyl group.

    (E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one: Similar structure but with a chlorine atom instead of an isopropyl group.

    (E)-2-(4-acetylpiperazin-1-yl)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: Similar structure but with a methoxy group instead of an isopropyl group.

Uniqueness

The uniqueness of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropylbenzylidene)thiazol-4(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The isopropylbenzylidene moiety, in particular, may enhance its lipophilicity and influence its interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13(2)16-6-4-15(5-7-16)12-17-18(24)20-19(25-17)22-10-8-21(9-11-22)14(3)23/h4-7,12-13H,8-11H2,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNQQNTUNOZZEF-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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